molecular formula C9H11BO4 B8473620 3-(1-Carboxy-ethyl)-phenyl boronic acid

3-(1-Carboxy-ethyl)-phenyl boronic acid

Cat. No.: B8473620
M. Wt: 193.99 g/mol
InChI Key: WLDYPKLHTYKAEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Carboxy-ethyl)-phenyl boronic acid is a useful research compound. Its molecular formula is C9H11BO4 and its molecular weight is 193.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Drug Delivery Systems

One of the primary applications of 3-carboxyphenyl boronic acid is in the development of targeted drug delivery systems. The compound can be conjugated with polymers like chitosan to create nanoparticles that enhance the delivery of chemotherapeutic agents directly to tumor cells.

  • Case Study: Tumor-Targeting Nanoparticles
    • Method : Chitosan nanoparticles (CM NPs) were functionalized with 3-CPBA to create a tumor-homing ligand.
    • Findings : These nanoparticles demonstrated improved targeting capabilities for cancer therapy, significantly enhancing the efficacy of drugs like doxorubicin when incorporated into the nanoparticles .

Mucoadhesive Properties

3-carboxyphenyl boronic acid has been explored for its mucoadhesive properties, which are crucial for prolonging drug residence time in mucosal tissues.

  • Case Study: Bladder Cancer Treatment
    • Method : Boronate-conjugated chitosan derivatives were prepared to investigate their mucoadhesiveness.
    • Results : The study revealed that highly boronated chitosan exhibited superior mucoadhesive properties, making it suitable for bladder cancer treatments by prolonging the action of loaded drugs in the bladder .

Synthesis and Organic Chemistry

In organic synthesis, 3-carboxyphenyl boronic acid serves as a versatile reagent due to its ability to participate in cross-coupling reactions.

Cross-Coupling Reactions

  • Application : The compound is utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids.
  • Advantages : This reaction is valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of phenylboronic acids, including 3-carboxyphenyl boronic acid.

  • Findings : Research indicates that derivatives of phenylboronic acids exhibit antibacterial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Summary of Applications

The following table summarizes various applications of 3-(1-Carboxy-ethyl)-phenyl boronic acid across different fields:

Application AreaDescriptionKey Findings/Results
Drug Delivery SystemsConjugation with chitosan for targeted delivery of chemotherapy agentsEnhanced targeting and efficacy in cancer treatment
Mucoadhesive PropertiesProlonging drug residence time in mucosal tissuesSuperior mucoadhesion observed in bladder cancer models
Organic SynthesisInvolvement in Suzuki-Miyaura cross-coupling reactionsEffective formation of carbon-carbon bonds
Antimicrobial ActivityExhibits antibacterial properties against various pathogensPotential for new antimicrobial agent development

Properties

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

2-(3-boronophenyl)propanoic acid

InChI

InChI=1S/C9H11BO4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6,13-14H,1H3,(H,11,12)

InChI Key

WLDYPKLHTYKAEK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(C)C(=O)O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(3-bromo-phenyl)-propionic acid [500 mg, 2.18 mmol, Intermediate (69)] in anhydrous ether (20 mL) is added tert-butyl lithium (1.7 M in pentane, 5.4 mL, 9.16 mmol) dropwise at −78° C. and this mixture is stirred for 30 minutes treated with tributyl borate (2.34 mL, 8.72 mmol). The reaction mixture is allowed to warm up to room temperature, stirred for 15 hours, diluted with ether, and quenched with 1 M H3PO4. After stirring for 30 minutes the ether layer is separated and extracted three times with 2 N sodium hydroxide (20 mL). The combined sodium hydroxide extracts are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (50 mL). The combined organic extracts are washed with brine, dried over sodium sulfate and concentrated to obtain 3-(1-carboxy-ethyl)-phenyl boronic acid [Intermediate (70)] as a solid, which is used without further purification.
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500 mg
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5.4 mL
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20 mL
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2.34 mL
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